molecular formula C13H13NO2S B2941683 (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide CAS No. 1331727-03-7

(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide

Cat. No.: B2941683
CAS No.: 1331727-03-7
M. Wt: 247.31
InChI Key: AUPWFRZFMDNWMD-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone and a thiophen-3-yl ethylamine substituent. Its structure combines heterocyclic aromatic systems (furan and thiophene) with a flexible ethyl linker, making it a candidate for modulating biological targets such as ion channels and enzymes.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(4-3-12-2-1-8-16-12)14-7-5-11-6-9-17-10-11/h1-4,6,8-10H,5,7H2,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPWFRZFMDNWMD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Analogs Targeting α7 Nicotinic Acetylcholine Receptors (nAChRs) and CaV2.2 Channels

Compound DM497 : (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide

  • Structural Differences : Replaces the furan-2-yl group with thiophen-2-yl and substitutes the thiophen-3-yl ethylamine with a p-tolyl group.
  • Activity: Exhibits antinociceptive effects in mice via α7 nAChR potentiation and CaV2.2 channel inhibition. DM497's EC50 for α7 nAChR potentiation is 2.3 µM, with significant pain relief in chemotherapy-induced neuropathy models .

Compound DM490 : (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide

  • Structural Differences : Retains the furan-2-yl group but introduces a methylated p-tolyl substituent.
  • Activity: Acts as a negative modulator of DM497, reducing its antinociceptive efficacy by competing at α7 nAChRs. This highlights the critical role of N-substituent methylation in reversing pharmacological effects .

Key Insight : The thiophen-2-yl group in DM497 enhances α7 nAChR affinity compared to the furan-2-yl group in DM490. Methylation of the amide nitrogen (DM490) converts a potentiator into an antagonist, underscoring the importance of substituent electronic effects.

Antiviral Analogs Targeting SARS-CoV nsp13 Helicase/ATPase

Compound : (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

  • Structural Differences : Substitutes the thiophen-3-yl ethyl group with a sulfamoylphenyl moiety.
  • Activity : Inhibits SARS-CoV nsp13 helicase and ATPase with IC50 values of 13.0 µM and 2.3 µM, respectively. The sulfamoyl group enhances polar interactions with viral enzymes, while the furan-2-yl group contributes to π-π stacking .

Key Insight : The thiophen-3-yl ethyl group in the target compound may reduce antiviral potency compared to sulfamoylphenyl due to decreased polarity and steric hindrance.

Anti-inflammatory Analogs from Natural Sources

Compound 2 : 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide

  • Structural Differences: Replaces furan/thiophene with phenolic and methoxy groups.
  • Activity: Displays anti-inflammatory activity (IC50 = 17.00 µM) via nitric oxide (NO) inhibition, comparable to the reference drug quercetin .

Key Insight: Heterocyclic systems (furan/thiophene) in synthetic acrylamides may improve metabolic stability over natural phenolic analogs but could reduce anti-inflammatory efficacy due to altered hydrogen-bonding capacity.

EGFR/HER2-Targeting Analogs

Compound 25c: (E)-N-((5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)-3-(pyridin-3-yl)acrylamide

  • Structural Differences : Incorporates a pyridin-3-yl group and a complex quinazoline-furan substituent.
  • Activity : Targets EGFR/HER2 pathways, with enhanced binding affinity due to the pyridine ring’s basicity and the sulfonyl group’s solubility .

Key Insight: The thiophen-3-yl ethyl group in the target compound may limit kinase affinity compared to pyridine-containing analogs but could improve selectivity for non-kinase targets.

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